molecular formula C10H12N4O2 B7568646 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one

1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one

Cat. No. B7568646
M. Wt: 220.23 g/mol
InChI Key: LHPBEAGMEBYOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one, also known as MPO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPO is a pyrazinone derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one is not fully understood, but it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has been found to have significant biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, reduce oxidative stress, and decrease inflammation. 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has several advantages as a compound for lab experiments, including its stability and ease of synthesis. However, one limitation of 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one, including further studies on its mechanism of action, exploration of its potential applications in the treatment of neurodegenerative diseases, and investigation of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further studies on the synthesis and stability of 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one may lead to the development of more effective compounds with similar properties.
In conclusion, 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one is a compound that has significant potential for use in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are all areas of interest for researchers in the field.

Synthesis Methods

1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one can be synthesized through various methods, including the reaction of 3-methyl-1,2-oxazol-5-amine with 1-methyl-3-(pyridin-2-yl)pyrazin-2-one. Other methods include the reaction of 3-methyl-1,2-oxazol-5-amine with 1-methyl-3-chloropyrazin-2-one, followed by the reaction with sodium methoxide.

Scientific Research Applications

1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biochemistry. 1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-5-8(16-13-7)6-12-9-10(15)14(2)4-3-11-9/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPBEAGMEBYOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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